Cas no 2247105-46-8 (3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid)

3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid 化学的及び物理的性質
名前と識別子
-
- EN300-6490334
- 2247105-46-8
- 3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid
- 3-(4-fluoro-3-methoxyphenyl)azetidine; trifluoroacetic acid
-
- インチ: 1S/C10H12FNO.C2HF3O2/c1-13-10-4-7(2-3-9(10)11)8-5-12-6-8;3-2(4,5)1(6)7/h2-4,8,12H,5-6H2,1H3;(H,6,7)
- InChIKey: MJPGCCGOQZOHTC-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1OC)C1CNC1.FC(C(=O)O)(F)F
計算された属性
- せいみつぶんしりょう: 295.08315592g/mol
- どういたいしつりょう: 295.08315592g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6490334-2.5g |
3-(4-fluoro-3-methoxyphenyl)azetidine, trifluoroacetic acid |
2247105-46-8 | 95.0% | 2.5g |
$2548.0 | 2025-03-15 | |
Enamine | EN300-6490334-10.0g |
3-(4-fluoro-3-methoxyphenyl)azetidine, trifluoroacetic acid |
2247105-46-8 | 95.0% | 10.0g |
$5590.0 | 2025-03-15 | |
Enamine | EN300-6490334-0.25g |
3-(4-fluoro-3-methoxyphenyl)azetidine, trifluoroacetic acid |
2247105-46-8 | 95.0% | 0.25g |
$644.0 | 2025-03-15 | |
Aaron | AR028JFC-50mg |
3-(4-fluoro-3-methoxyphenyl)azetidine,trifluoroaceticacid |
2247105-46-8 | 95% | 50mg |
$439.00 | 2023-12-15 | |
1PlusChem | 1P028J70-250mg |
3-(4-fluoro-3-methoxyphenyl)azetidine,trifluoroaceticacid |
2247105-46-8 | 95% | 250mg |
$858.00 | 2024-05-25 | |
1PlusChem | 1P028J70-1g |
3-(4-fluoro-3-methoxyphenyl)azetidine,trifluoroaceticacid |
2247105-46-8 | 95% | 1g |
$1668.00 | 2024-05-25 | |
1PlusChem | 1P028J70-5g |
3-(4-fluoro-3-methoxyphenyl)azetidine,trifluoroaceticacid |
2247105-46-8 | 95% | 5g |
$4722.00 | 2024-05-25 | |
Aaron | AR028JFC-500mg |
3-(4-fluoro-3-methoxyphenyl)azetidine,trifluoroaceticacid |
2247105-46-8 | 95% | 500mg |
$1420.00 | 2023-12-15 | |
Aaron | AR028JFC-1g |
3-(4-fluoro-3-methoxyphenyl)azetidine,trifluoroaceticacid |
2247105-46-8 | 95% | 1g |
$1812.00 | 2023-12-15 | |
Aaron | AR028JFC-10g |
3-(4-fluoro-3-methoxyphenyl)azetidine,trifluoroaceticacid |
2247105-46-8 | 95% | 10g |
$7712.00 | 2023-12-15 |
3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid 関連文献
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acidに関する追加情報
Introduction to 3-(4-Fluoro-3-methoxyphenyl)azetidine and 2,2,2-trifluoroacetic acid (CAS No. 2247105-46-8)
The compound 3-(4-Fluoro-3-methoxyphenyl)azetidine (CAS No. 2247105-46-8) is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the class of azetidine derivatives, which are heterocyclic compounds containing a five-membered ring with two carbon atoms and one nitrogen atom. The presence of a fluoro group at the 4-position and a methoxy group at the 3-position of the phenyl ring introduces distinct electronic and steric effects, making this molecule a promising candidate for further exploration in drug discovery and development.
2,2,2-Trifluoroacetic acid, another key component in this discussion, is an organofluorine compound known for its strong acidic properties. Its trifluoromethyl group significantly enhances the acidity of the carboxylic acid moiety, making it a valuable reagent in organic synthesis. The combination of 3-(4-Fluoro-3-methoxyphenyl)azetidine and 2,2,2-trifluoroacetic acid may lead to novel synthetic pathways and applications in medicinal chemistry.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced bioavailability, metabolic stability, and binding affinity to biological targets. The structural features of 3-(4-Fluoro-3-methoxyphenyl)azetidine make it an attractive scaffold for designing small-molecule inhibitors targeting various therapeutic areas. For instance, studies have shown that azetidine derivatives can interact with enzymes and receptors in ways that are distinct from their parent structures, potentially leading to the development of more effective drugs with reduced side effects.
The role of fluoro groups in medicinal chemistry cannot be overstated. These atoms not only modify the electronic properties of molecules but also influence their pharmacokinetic profiles. In particular, fluorine atoms can increase the lipophilicity of a compound, improve its cell membrane penetration, and enhance its binding to biological targets. The presence of both fluoro and methoxy groups in 3-(4-Fluoro-3-methoxyphenyl)azetidine suggests that this compound may exhibit multiple favorable properties simultaneously, making it a versatile tool for drug design.
On the other hand, 2,2,2-trifluoroacetic acid is widely used as an intermediate in the synthesis of more complex molecules. Its strong acidity allows for the facile formation of esters and amides, which are crucial functional groups in many pharmaceuticals. The combination of this compound with 3-(4-Fluoro-3-methoxyphenyl)azetidine could open up new avenues for synthetic chemistry, particularly in the development of fluorinated heterocycles that are difficult to access through traditional methods.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before they are synthesized. This has accelerated the drug discovery process significantly. For example, virtual screening techniques have been used to identify potential hits from large libraries of compounds based on their structural similarity to known active molecules. The unique structure of 3-(4-Fluoro-3-methoxyphenyl)azetidine, combined with its potential interactions with biological targets, makes it a prime candidate for such computational studies.
In addition to its pharmaceutical applications, 3-(4-Fluoro-3-methoxyphenyl)azetidine may find utility in materials science and agrochemicals. Fluorinated compounds are known for their stability under various conditions, which makes them suitable for use in harsh environments. The incorporation of fluorine atoms into organic molecules can also enhance their resistance to degradation by enzymes and environmental factors.
The synthesis of complex organic molecules often requires multi-step reactions involving various reagents and catalysts. 2,2,2-Trifluoroacetic acid can serve as a key intermediate in such processes due to its ability to participate in nucleophilic acyl substitution reactions efficiently. This property is particularly useful in constructing fluorinated carboxylic acid derivatives, which are important building blocks in medicinal chemistry.
The impact of fluorine chemistry on modern drug discovery cannot be ignored. Fluorinated drugs have already made significant contributions to treating various diseases, including cancer and infectious disorders. The continued exploration of fluorinated azetidine derivatives like 3-(4-Fluoro-3-methoxyphenyl)azetidine is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
In conclusion,3-(4-Fluoro-3-methoxyphenyl)azetidine (CAS No. 2247105-46-8) represents a promising area of research with potential applications across multiple disciplines. Its unique structural features and combination with reagents like 2,2,2-trifluoroacetic acid offer new opportunities for synthetic chemists and pharmaceutical researchers alike. As our understanding of fluorine chemistry evolves further,this compound is poised to play an important role in future drug development efforts.
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